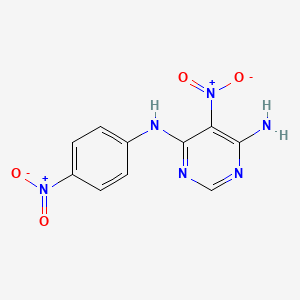

5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine

Description

5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine is a heterocyclic organic compound that has garnered significant interest in scientific research and industry due to its unique physical and chemical properties. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields.

Properties

IUPAC Name |

5-nitro-4-N-(4-nitrophenyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6O4/c11-9-8(16(19)20)10(13-5-12-9)14-6-1-3-7(4-2-6)15(17)18/h1-5H,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCIWVAWDASKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine typically involves the nitration of pyrimidine derivatives. One common method includes the reaction of 4,6-diaminopyrimidine with 4-nitroaniline under specific conditions to introduce the nitro groups at the desired positions . The reaction conditions often involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the correct substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Synthesis

5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds. The synthesis typically involves the nitration of pyrimidine derivatives or reactions with aniline derivatives under controlled conditions to introduce nitro groups at desired positions.

Synthetic Routes

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Nitration | Concentrated HNO₃ and H₂SO₄ | Nitro derivatives |

| Substitution | Nucleophilic substitution with amines | Substituted pyrimidine derivatives |

| Reduction | Hydrogenation with Pd/C | Amines from nitro groups |

| Oxidation | Potassium permanganate or chromium trioxide | Nitroso or further oxidized products |

The biological properties of this compound have garnered attention for its potential applications in drug discovery and development. Research indicates that derivatives of this compound exhibit significant antimicrobial and antiviral activities.

Antimicrobial Properties

Studies have shown that certain derivatives can effectively inhibit bacterial growth, suggesting potential applications in antibiotic development. For instance, specific modifications enhance activity against resistant strains of bacteria .

Antiviral Activity

Research has identified promising antiviral activity against viruses such as HIV and HCV. The mechanism is believed to involve the disruption of viral replication processes through interaction with viral proteins or nucleic acids .

Industrial Applications

In industrial contexts, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its stability under various conditions makes it suitable for use in various formulations.

Case Studies

- Antimicrobial Development : A study demonstrated that a derivative of this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for new antibiotics.

- Antiviral Research : Another investigation focused on the antiviral properties against HCV, where modifications to the compound enhanced its efficacy by improving binding affinity to viral targets .

- Synthesis Innovations : Recent advancements in microwave-assisted synthesis have improved the yield and purity of this compound derivatives, facilitating faster development cycles for new applications in pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to nucleic acids and proteins, disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

4,6-diamino-5-nitropyrimidine: Similar structure but lacks the 4-nitrophenyl group.

4-nitroaniline: Contains the nitro group but lacks the pyrimidine ring.

5-nitrosopyrimidine-4,6-diamine: Similar structure but with a nitroso group instead of a nitro group.

Uniqueness

5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine is unique due to the presence of both nitro groups and the pyrimidine ring, which confer distinct chemical reactivity and biological activity.

Biological Activity

5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities and potential applications in drug discovery. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with nitro groups. The presence of these functional groups contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H9N5O4 |

| Molecular Weight | 253.21 g/mol |

| Melting Point | 166-168 °C |

| Solubility | Soluble in DMSO and methanol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.

- Reactive Oxygen Species (ROS) Generation : The nitro groups can undergo redox reactions, leading to the formation of ROS that may induce oxidative stress in cells, contributing to apoptosis or necrosis.

- Nucleic Acid Interaction : The compound has the potential to bind to DNA and RNA, affecting their structure and function, which can lead to inhibition of cellular proliferation .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Bacterial Inhibition : Certain derivatives have shown effectiveness against a range of bacterial strains, suggesting potential use as novel antibiotics .

Anti-Cancer Properties

Studies have highlighted the compound's anti-cancer potential:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound could significantly inhibit the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .

- DNA Cleavage Activity : The compound exhibited notable DNA cleavage abilities in assays, indicating its potential as a therapeutic agent targeting cancer cells .

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers tested various derivatives against Gram-positive and Gram-negative bacteria.

- Results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Anti-Cancer Evaluation :

- A study evaluated the efficacy of this compound on different cancer cell lines.

- Findings indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anti-cancer activity.

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for 5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions under basic conditions. For example, analogous compounds (e.g., symmetric 5-nitropyrimidine-4,6-diamines) are synthesized by reacting 5-nitropyrimidine-4,6-diamine with substituted benzyl halides in solvents like acetonitrile, using potassium carbonate as a base. Reaction temperature (60–80°C) and stoichiometric ratios are critical for achieving high yields (e.g., 68–95% for halogenated derivatives). Purification via recrystallization or column chromatography is recommended .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H/¹³C) for functional group analysis and X-ray crystallography for resolving substituent orientations and dihedral angles. For example, crystallographic data for similar pyrimidine diamines reveal dihedral angles between aromatic rings (e.g., 44–71°), impacting steric and electronic properties .

Q. What biological targets are associated with this compound, and what assays are used to evaluate its activity?

- Methodological Answer : Pyrimidine derivatives often target kinases (e.g., cancer-related kinases) or exhibit antiviral activity . Assays include:

- Enzyme inhibition assays (e.g., fluorescence-based kinase activity measurements).

- Cellular viability assays (e.g., MTT for cytotoxicity in cancer cell lines).

- Docking simulations to predict binding affinities to target proteins .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported synthesis yields for halogenated derivatives of 5-nitropyrimidine-4,6-diamine?

- Methodological Answer : Yield variations (e.g., 30% for bromophenethyl vs. 93% for chlorobenzyl derivatives) arise from steric hindrance and electronic effects. Advanced strategies include:

- Computational modeling (e.g., DFT calculations) to predict reactivity of substituents.

- Solvent optimization : Polar aprotic solvents (DMSO) enhance nucleophilicity of amines.

- Catalyst screening : Transition metal catalysts (e.g., Pd) may improve coupling efficiency for bulky groups .

Q. What strategies address conflicting bioactivity data in kinase inhibition studies for pyrimidine diamines?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., ATP concentration) or cellular context. Mitigation approaches:

- Dose-response profiling to establish IC₅₀ values under standardized conditions.

- Off-target screening (e.g., kinase selectivity panels) to rule out nonspecific binding.

- Structural analogs : Compare activity of nitro- vs. non-nitro derivatives to isolate electronic contributions .

Q. How can theoretical frameworks (e.g., QSAR or molecular dynamics) enhance the design of pyrimidine-based inhibitors?

- Methodological Answer :

- QSAR models : Use substituent descriptors (Hammett σ, logP) to correlate structure with kinase inhibition.

- Molecular dynamics simulations : Analyze binding stability in solvent-exposed kinase pockets (e.g., MD simulations over 100 ns).

- Free-energy perturbation : Quantify substituent effects on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.